9(11),12-Oleanadien-3-ol

Overview

Description

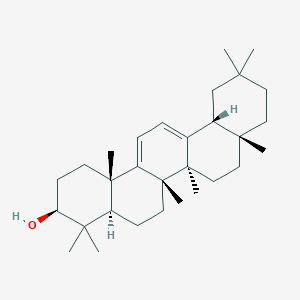

9(11),12-Oleanadien-3-ol is a natural compound that belongs to the chemical family of triterpenoids . It is isolated from the herbs of Euonymus maackii . The molecular formula of 9(11),12-Oleanadien-3-ol is C30H48O, and its molecular weight is 424.7 .

Molecular Structure Analysis

The molecular structure of 9(11),12-Oleanadien-3-ol consists of 30 carbon atoms, 48 hydrogen atoms, and 1 oxygen atom . The compound has 7 defined stereocentres .Its density is approximately 1.0±0.1 g/cm³, and it has a boiling point of 502.5±50.0 °C at 760 mmHg . The compound has a molar refractivity of 131.6±0.4 cm³, and its surface tension is 40.2±5.0 dyne/cm .

Scientific Research Applications

Antidiabetic Activity

9(11),12-Oleanadien-3-ol has been found to have potential antidiabetic activity . In a study, starch nanoparticles (StNPs) synthesized using methanolic extract of Gymnema sylvestre, which contains 9(11),12-Oleanadien-3-ol, showed significant antidiabetic activity. The StNPs exhibited the highest alpha-amylase inhibition activity of 58.56 ± 0.44% at a concentration of 100 µg/mL .

Antioxidant Activity

The same study also revealed the antioxidant activity of 9(11),12-Oleanadien-3-ol . The StNPs showed the highest DPPH radical scavenging activity with 74.41 ± 0.54% at 100 µg/mL concentration. Moreover, the StNPs exhibited the highest metal ion chelating activity of 66.71 ± 0.34% at a concentration of 100 µg/mL .

Anti-inflammatory Activity

9(11),12-Oleanadien-3-ol is widely used as a platform for synthesizing compounds with pharmacological activity, including anti-inflammatory activity . This suggests that it could be used in the development of new anti-inflammatory drugs.

Antiviral Activity

Similarly, 9(11),12-Oleanadien-3-ol has been used in the synthesis of compounds with antiviral activity . This indicates its potential use in antiviral research and drug development.

Antitumor Activity

The compound has also been used in the synthesis of compounds with antitumor activity . This suggests that 9(11),12-Oleanadien-3-ol could be a valuable resource in cancer research and the development of new cancer treatments.

Antifungal Activity

Flavan-3-ol derivatives, which include 9(11),12-Oleanadien-3-ol, have been reported to have antifungal activity . This suggests that the compound could be used in the development of new antifungal treatments.

Future Directions

Mechanism of Action

Target of Action

It has been found to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, analgesic, antiparasitic, hepatoprotective, antifungal, antitumor, wound healing, and hypoglycemic effects . These activities suggest that it may interact with a variety of cellular targets involved in these processes.

Mode of Action

It has been shown to enhance cell migration in scratch wound assays and induce a significant proangiogenic response in chorioallantoic membrane assays . This suggests that it may interact with cellular targets involved in cell migration and angiogenesis, possibly by modulating signaling pathways related to these processes.

Biochemical Pathways

Given its observed pharmacological activities, it is likely that it influences multiple pathways involved in inflammation, pain perception, parasite defense, liver protection, fungal defense, tumor growth, wound healing, and glucose metabolism .

Result of Action

The molecular and cellular effects of 9(11),12-Oleanadien-3-ol’s action are likely diverse, given its wide range of pharmacological activities. For example, its wound healing activity suggests that it may promote cell migration and angiogenesis, potentially leading to improved wound closure and healing . Its other activities, such as its anti-inflammatory, analgesic, and antitumor effects, suggest that it may modulate a variety of cellular processes and signaling pathways.

properties

IUPAC Name |

(3S,4aR,6aS,6bR,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21-,22-,24-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKOKHZCQSJJOQ-LAPMKBIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9(11),12-Oleanadien-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.